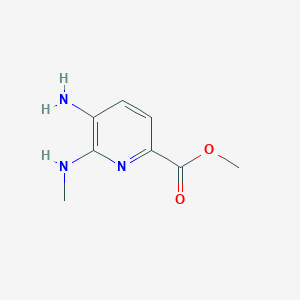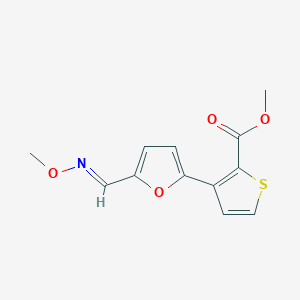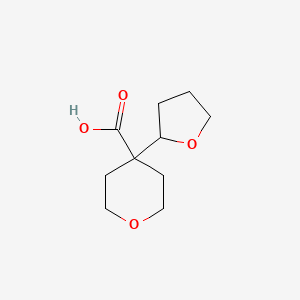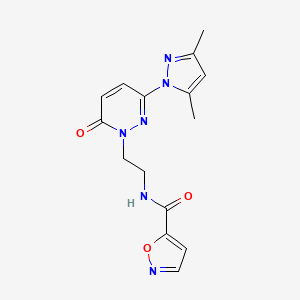
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are a class of organic compounds with a heterocyclic structure. They are composed of a benzene ring fused to a pyridine ring. Substituted quinolines, like the one you mentioned, can have various functional groups attached to the basic quinoline structure .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of quinolines consists of a fused ring system with a benzene and pyridine ring. The presence of different substituents can greatly influence the physical, photophysical, and biological properties of these compounds .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The exact reactions would depend on the specific substituents present on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by the nature and position of the substituents on the quinoline ring. Some quinoline derivatives exhibit fluorescence properties .科学的研究の応用
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine has been shown to have potential applications in various areas of scientific research, including cancer biology, neuropharmacology, and drug discovery. In cancer biology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications.
作用機序
The exact mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine, including the development of novel this compound-based compounds with improved efficacy and safety profiles. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, research is needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in various biological pathways.
合成法
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)quinolin-4-amine can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylsulfonyl chloride with 4-fluoroaniline, followed by the reaction of the resulting sulfonamide with 2-chloro-3-formylquinoline. The final product is obtained through a reduction and purification process. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-2-16-7-13-19(14-8-16)29(27,28)22-15-25-21-6-4-3-5-20(21)23(22)26-18-11-9-17(24)10-12-18/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXHYOTVUFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)
![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)
![2-Chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2621635.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)

![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)
![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)
